a-D-Glucopyranosyl-(1->3)-1-deoxymannojirimycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
a-D-Glucopyranosyl-(1->3)-1-deoxymannojirimycin: is a complex glycoside compound that has garnered significant attention in various scientific fields due to its unique structure and properties This compound is characterized by the presence of a glucopyranosyl group linked to a deoxymannojirimycin moiety through a 1->3 glycosidic bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of a-D-Glucopyranosyl-(1->3)-1-deoxymannojirimycin typically involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and purification processes. One common approach is the chemo-enzymatic synthesis, which utilizes glycosidases as biocatalysts to facilitate the formation of glycosidic bonds. This method offers high selectivity and efficiency, making it suitable for the synthesis of complex glycosides .
Industrial Production Methods
Industrial production of a-D-Glucopyranosyl-(1->3)-1-deoxymannojirimycin often relies on enzymatic synthesis due to its scalability and environmental benefits. Enzymatic methods involve the use of specific glycosyltransferases or glycosidases to catalyze the glycosylation reaction, resulting in high yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions
a-D-Glucopyranosyl-(1->3)-1-deoxymannojirimycin undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the glucopyranosyl moiety can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: The glycosidic bond can be subjected to nucleophilic substitution reactions, leading to the formation of different glycosides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like azides for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the glycosidic bond .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction can regenerate the original hydroxyl groups. Substitution reactions can produce a variety of glycosides with different aglycone moieties .
Scientific Research Applications
a-D-Glucopyranosyl-(1->3)-1-deoxymannojirimycin has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex glycosides and glycoconjugates.
Biology: The compound is studied for its role in cellular processes and its interactions with various biomolecules.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Mechanism of Action
The mechanism of action of a-D-Glucopyranosyl-(1->3)-1-deoxymannojirimycin involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain glycosidases, thereby affecting glycan processing and metabolism. This inhibition can lead to various biological effects, including antiviral and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
a-D-Glucopyranosyl-(1->4)-a-D-glucopyranosyl-(1->4)-a-D-glucopyranoside: Another glycoside with a similar glucopyranosyl moiety but different glycosidic linkages.
3-O-(β-d-glycopyranosyl)-sn-glycerol: A glycoside with a glucopyranosyl group linked to glycerol, known for its antifungal activity.
Uniqueness
a-D-Glucopyranosyl-(1->3)-1-deoxymannojirimycin is unique due to its specific glycosidic linkage and the presence of a deoxymannojirimycin moiety. This unique structure imparts distinct biological activities and makes it a valuable compound for various scientific applications .
Properties
Molecular Formula |
C12H23NO9 |
---|---|
Molecular Weight |
325.31 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5R)-3,5-dihydroxy-2-(hydroxymethyl)piperidin-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H23NO9/c14-2-4-7(17)11(5(16)1-13-4)22-12-10(20)9(19)8(18)6(3-15)21-12/h4-20H,1-3H2/t4-,5-,6-,7-,8-,9+,10-,11-,12-/m1/s1 |
InChI Key |
KCJQDMHUYOITFI-BBFNFCGLSA-N |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H]([C@H](N1)CO)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(N1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.